molecular formula C15H9ClFN3OS B2985868 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 354786-92-8

3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2985868
CAS No.: 354786-92-8
M. Wt: 333.77
InChI Key: SCIKWQAOHDOOCZ-UHFFFAOYSA-N
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Description

3-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound characterized by its unique structure, which includes a benzamide group, a chloro group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzene-1,2-diamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Replacement of the chloro group with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 3-Chloro-N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

  • 3-Chloro-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

  • 3-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness: 3-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the fluorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIKWQAOHDOOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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